molecular formula C8H5BrFNO B12877163 2-(Bromomethyl)-4-fluorobenzo[d]oxazole

2-(Bromomethyl)-4-fluorobenzo[d]oxazole

Cat. No.: B12877163
M. Wt: 230.03 g/mol
InChI Key: CBLMPMVKUINMGF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluorobenzo[d]oxazole is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-fluorobenzo[d]oxazole typically involves the bromination of 4-fluorobenzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the methyl position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)benzo[d]oxazole
  • 2-(Chloromethyl)-4-fluorobenzo[d]oxazole
  • 2-(Methyl)-4-fluorobenzo[d]oxazole

Uniqueness

2-(Bromomethyl)-4-fluorobenzo[d]oxazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These features make it a versatile intermediate for the synthesis of complex molecules with tailored biological and physical properties .

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

2-(bromomethyl)-4-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H5BrFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2

InChI Key

CBLMPMVKUINMGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)CBr

Origin of Product

United States

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